L-allo-threonine L-allo-threonine L-allothreonine is the L-enantiomer of allothreonine. It has a role as an Escherichia coli metabolite and a Saccharomyces cerevisiae metabolite. It is an allothreonine and a L-alpha-amino acid. It is an enantiomer of a D-allothreonine. It is a tautomer of a L-allothreonine zwitterion.
L-Allothreonine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Allothreonine is a natural product found in Puccinia graminis, Viscum album, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 28954-12-3
VCID: VC21537873
InChI: InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m0/s1
SMILES: CC(C(C(=O)O)N)O
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

L-allo-threonine

CAS No.: 28954-12-3

VCID: VC21537873

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

L-allo-threonine - 28954-12-3

Description

L-allothreonine is an amino acid that serves as a diastereomer of the naturally occurring amino acid L-threonine. It has the chemical formula C4_4H9_9NO3_3 and is classified as an alpha-amino acid with the L-configuration at the alpha-carbon atom . Unlike threonine, which is a proteinogenic amino acid essential for human health, L-allothreonine is not naturally incorporated into proteins in humans but has been studied for its potential applications in biochemistry and pharmacology.

Occurrence and Synthesis

L-allothreonine can be synthesized in the laboratory and is found in certain natural products. For instance, it is a component of globomycin, a peptide antibiotic with spheroplast-forming activity . In plants, L-allothreonine occurs as a metabolite, with its concentration varying based on plant species and environmental conditions .

Enzymatic Interactions

L-allothreonine is specifically recognized by the enzyme L-allo-threonine aldolase, which catalyzes its conversion into glycine and acetaldehyde . This enzyme is highly thermostable and can be used for purification purposes. It is distinct from enzymes that act on L-threonine, highlighting the specificity of enzymatic interactions with different stereoisomers.

Biological and Pharmacological Applications

Derivatives of L-allothreonine, such as LX519290, have shown promising pharmacological activities. LX519290 exhibits strong antioxidant properties, including radical scavenging and reducing power, and it inhibits the generation of nitric oxide and reactive oxygen species in a dose-dependent manner . Additionally, LX519290 has demonstrated anti-asthmatic activity by reducing inflammatory cell infiltration and cytokine levels in animal models of asthma .

CompoundActivityEffects
LX519290AntioxidantReduces ROS and NO generation
Anti-asthmaticDecreases inflammatory cell infiltration and cytokine levels
CAS No. 28954-12-3
Product Name L-allo-threonine
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name (2S,3S)-2-amino-3-hydroxybutanoic acid
Standard InChI InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m0/s1
Standard InChIKey AYFVYJQAPQTCCC-HRFVKAFMSA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)O)N)O
SMILES CC(C(C(=O)O)N)O
Canonical SMILES CC(C(C(=O)O)N)O
Melting Point 256 °C
Physical Description Solid
Synonyms L-Allothreonine;L-allo-threonine;28954-12-3;L(+)-allo-Threonine;(2S,3S)-2-amino-3-hydroxybutanoicacid;allo-L-Threonine;DL-allo-Threonine;144-98-9;CHEBI:28718;EINECS249-327-2;MFCD00064268;(2S,3S)-2-amino-3-hydroxybutanoate;NSC206283;ALLO-THREONINE;BRN1721645;(2S,3S)-2-Amino-3-hydroxybutyricacid;rel-(2S,3S)-2-Amino-3-hydroxybutanoicacid;DL-allothreonine;Threonine,allo-;h-allo-thr-oh;Allo-Thr-OH;AmbotzHAA1188;l-(+)-allothreonine;4-04-00-03170(BeilsteinHandbookReference);AC1Q5QIO
Reference Jie Yuan, William U. Fowler, Elizabeth Kimball, Wenyun Lu, Joshua D. Rabinowitz Kinetic flux profiling of nitrogen assimilation in Escherichia coli 10.1038/nchembio816
Galonić et al. Two Interconverting Fe(IV) Intermediates in Aliphatic Chlorination by the Halogenase CytC3 Nature Chemical Biology, doi: 10.1038/nchembio856, published online 14 January 2007 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
PubChem Compound 99289
Last Modified Aug 15 2023

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